molecular formula C16H20N4O3 B065337 N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzylbutyramide CAS No. 191982-10-2

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzylbutyramide

Cat. No. B065337
CAS RN: 191982-10-2
M. Wt: 316.35 g/mol
InChI Key: WJDFZSLLZVNCED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzylbutyramide typically involves multi-step chemical reactions starting from simpler molecules. For example, Juaristi and Escalante (1993) demonstrated the enantioselective synthesis of β-amino acids, which are structurally related to our compound of interest, through the alkylation of perhydropyrimidinones (Juaristi & Escalante, 1993).

Molecular Structure Analysis

The molecular structure of such compounds can be determined through crystallographic studies. For instance, Glidewell et al. (2003) studied the molecular structure of similar pyrimidinone compounds, revealing details about their hydrogen bonding and molecular interactions (Glidewell et al., 2003).

Scientific Research Applications

Merging Allosteric and Active Site Binding Motifs

Researchers have utilized natural-product-derived fragments (NPDFs) to design molecules from scratch with tailored biological activity. This approach has led to the discovery of highly selective and ligand-efficient molecules for modulating therapeutically relevant proteins, demonstrating the potential of combining allosteric and active site binding motifs for targeted drug discovery (Lanz & Riedl, 2014).

Antibacterial and Antitumor Activity

N-substituted derivatives of similar compounds have shown low antibacterial and antitumor activity, highlighting their potential in the development of new antimicrobial and anticancer agents (Gasparyan et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, such as alogliptin and its benzoate salt, provides insights into their molecular configurations and interactions, which are crucial for understanding their biological activities and designing new drugs (Gelbrich, Kahlenberg, & Griesser, 2013).

Molecular Modifications and Biological Activities

The synthesis and biological evaluation of oxo(pyrimidinyl)acetamides and their derivatives demonstrate the impact of molecular modifications on their biological activities. Such studies are instrumental in the development of new pharmacological agents with improved efficacy and selectivity (George et al., 2008).

Novel Thiopyrimidine-Glucuronide Compounds

The design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities illustrate the potential of these compounds in therapeutic applications, showcasing the continuous search for more effective and selective drugs (Wanare, 2022).

properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-7-12(21)20(10-11-8-5-4-6-9-11)13-14(17)18-16(23)19(2)15(13)22/h4-6,8-9H,3,7,10,17H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDFZSLLZVNCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=C(NC(=O)N(C2=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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